Ethyl Phenylsulfinylacetate

Beschreibung

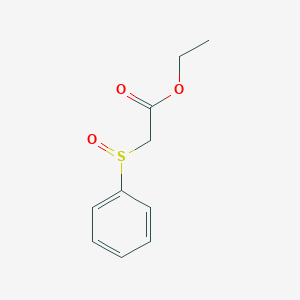

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(benzenesulfinyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJMTVECSPOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448832 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54882-04-1 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Phenylsulfinylacetate and Its Chiral Congeners

Classical Approaches to Sulfoxide (B87167) Synthesis

Classical methods for preparing sulfoxides predominantly rely on the direct oxidation of the corresponding sulfide (B99878) precursor. The primary challenge in this approach is achieving selective oxidation to the sulfoxide without further oxidation to the sulfone. nih.govacsgcipr.org

The most direct route to ethyl phenylsulfinylacetate involves the oxidation of its sulfide precursor, ethyl phenylthioacetate. A multitude of oxidizing agents have been developed for this purpose, with a focus on controlling the reaction to prevent the formation of the corresponding sulfone, ethyl phenylsulfonylacetate. nih.gov Careful management of reaction conditions, including stoichiometry, temperature, and choice of oxidant, is crucial for maximizing the yield of the desired sulfoxide. nih.govacsgcipr.org

To achieve controlled oxidation, specific reagents and catalytic systems have been employed that offer enhanced selectivity for sulfoxide formation.

Hypervalent Iodine Reagents: Reagents such as iodosobenzene (B1197198) (PhIO) and [hydroxy(tosyloxy)iodo]benzene (B1195804) are effective for the selective oxidation of sulfides to sulfoxides under mild conditions. tandfonline.comorganic-chemistry.org Oligomeric iodosylbenzene sulfate, which can be generated in situ from (diacetoxyiodo)benzene, provides high yields of sulfoxides at room temperature without significant over-oxidation. thieme-connect.comthieme-connect.com These reagents are valued for their high selectivity and compatibility with various functional groups. organic-chemistry.orgthieme-connect.com

Hydrogen Peroxide with Activators: Hydrogen peroxide (H₂O₂) is an environmentally benign and cost-effective oxidant. nih.gov However, its reaction with sulfides can be slow and may lead to over-oxidation. jsynthchem.com To enhance its reactivity and selectivity, activators are often used. A combination of hydrogen peroxide and phosphorus oxychloride (POCl₃) has been shown to be a versatile system for the selective mono-oxidation of various sulfides to sulfoxides in excellent yields. researchgate.netresearchgate.net It is proposed that POCl₃ reacts with H₂O₂ to form monoperphosphoric acid, a more electrophilic and efficient oxygen transfer agent. asianpubs.org This system is notable for its clean reaction profile and tolerance of sensitive functional groups. researchgate.netresearchgate.net

A summary of representative conditions for controlled oxidation is presented below.

| Oxidant/System | Substrate | Solvent | Temperature | Yield (%) | Ref |

| H₂O₂/POCl₃ | Various Sulfides | Ethanol | 50 °C | Excellent | researchgate.net |

| (PhIO)₃˙SO₃ | Thioanisole | CH₃CN/H₂O | Room Temp. | 92 | thieme-connect.com |

| H₂O₂/Glacial Acetic Acid | Various Sulfides | Acetic Acid | Room Temp. | 90-99 | nih.gov |

The selective mono-oxidation of sulfides to sulfoxides is a fundamental challenge due to the potential for over-oxidation to the corresponding sulfone. nih.gov The sulfoxide product is often more susceptible to oxidation than the starting sulfide, making controlled synthesis difficult. acsgcipr.org

Strategies to achieve selectivity include the careful control of oxidant stoichiometry, gradual addition of the oxidant to the reaction mixture, and operating at low temperatures. nih.govacsgcipr.org A wide array of reagents has been developed to favor mono-oxidation. Besides hypervalent iodine compounds and activated hydrogen peroxide, systems like sodium periodate (B1199274) (NaIO₄) and magnesium monoperoxyphthalate (MMPP) are also commonly used. researchgate.netacs.org Electrochemical methods have also emerged as a green and selective alternative, using traceless electrons as the oxidant to avoid harsh chemical reagents and byproducts. rsc.org The choice of solvent can also play a critical role; for instance, using hydrogen peroxide in glacial acetic acid has been reported as a simple and highly selective method for producing sulfoxides in excellent yields. nih.gov

The synthesis of enantiomerically pure sulfoxides is of great importance, as these compounds are widely used as chiral auxiliaries and are present in numerous biologically active molecules. libretexts.orgscispace.comacs.org Two primary strategies dominate this field: the use of chiral auxiliaries to direct the stereochemistry of a nucleophilic substitution at a sulfur center, and the asymmetric oxidation of a prochiral sulfide using a chiral catalyst or reagent.

The quintessential chiral auxiliary-based method for synthesizing enantiopure sulfoxides is the Andersen synthesis, first reported in 1962. illinois.eduacs.org This approach involves the reaction of a sulfinyl chloride with a chiral alcohol, most commonly (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers can be separated by fractional crystallization. Subsequent reaction of a single, pure diastereomer with an organometallic reagent, such as a Grignard reagent (e.g., phenylmagnesium bromide), proceeds with clean inversion of configuration at the sulfur atom to yield the desired enantiopure sulfoxide. illinois.edu This method has been instrumental in providing access to a wide variety of optically active sulfoxides with high enantiomeric purity. illinois.eduwiley-vch.de

General Steps of the Andersen Synthesis:

Formation of Diastereomeric Sulfinates: Reaction of a sulfinyl chloride with a chiral alcohol (e.g., (-)-menthol).

Separation: Separation of the resulting diastereomers, typically by crystallization.

Nucleophilic Substitution: Reaction of the desired diastereomer with an organometallic reagent to displace the chiral auxiliary with inversion of stereochemistry at the sulfur center.

The direct catalytic asymmetric oxidation of prochiral sulfides represents the most atom-economical and attractive route to enantiopure sulfoxides. scispace.com This area has seen extensive development, with several metal-based catalytic systems demonstrating high efficiency and enantioselectivity.

Titanium-Based Catalysts: One of the pioneering and most successful systems for asymmetric sulfide oxidation is the Kagan-Modena modification of the Sharpless asymmetric epoxidation procedure. scispace.com This method typically employs a titanium(IV) isopropoxide complex, a chiral ligand such as diethyl tartrate (DET), water, and an oxidant like tert-butyl hydroperoxide (TBHP). scispace.com More recently, BINOL-derived ligands, such as (R)-6,6′-Diphenyl-BINOL, have been used in conjunction with Ti(O-i-Pr)₄ to achieve high enantioselectivities (up to 90% ee) in the oxidation of various aryl sulfides. scispace.com

Vanadium-Based Catalysts: Chiral vanadium complexes have also proven to be highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. organic-chemistry.org Systems based on chiral Salan ligands (derived from salicylaldehyde (B1680747) and chiral amino alcohols) can catalyze the oxidation of a broad range of sulfides to produce chiral sulfoxides in high yields and with excellent enantiomeric excess. organic-chemistry.orgresearchgate.net

Iron-Based Catalysts: More recently, iron-based catalysts have been developed as a more sustainable and less toxic alternative. Chiral iron-salan complexes have been shown to catalyze the asymmetric oxidation of sulfides with aqueous hydrogen peroxide, affording sulfoxides with remarkable enantioselectivities (up to 96% ee). libretexts.orgresearchgate.net

The table below summarizes the performance of selected asymmetric catalytic systems.

| Catalyst System | Ligand | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Ref |

| Ti(O-i-Pr)₄ | (R)-6,6′-Diphenyl-BINOL | aq. TBHP | Aryl methyl sulfides | up to 90% | scispace.com |

| Vanadium Complex | Chiral Salan | H₂O₂ | Various sulfides | High | organic-chemistry.org |

| Iron Complex | Chiral Salan | aq. H₂O₂ | Various sulfides | up to 96% | researchgate.net |

Stereoselective Synthesis of Enantiopure this compound

Asymmetric Catalytic Oxidation Methods

Metal-Catalyzed Asymmetric Oxidations

Chiral metal complexes have been extensively investigated as catalysts for the enantioselective oxidation of sulfides. While specific examples detailing the asymmetric oxidation of ethyl phenylthioacetate are not abundantly documented in readily available literature, the general principles of these catalytic systems are well-established for other alkyl aryl sulfides and are applicable.

Vanadium-based catalysts, in conjunction with chiral Schiff base ligands and an oxidant like hydrogen peroxide, have proven effective for the asymmetric oxidation of various alkyl aryl sulfides. The catalytic cycle is believed to involve the formation of a chiral vanadium-peroxo species that mediates the enantioselective oxygen transfer to the sulfur atom. Optimization of the ligand structure, solvent, and reaction temperature is crucial for achieving high enantioselectivity. For instance, the use of 3,5-diiodo Schiff base ligands with a vanadium source in chloroform (B151607) at 0°C has yielded high enantiomeric excesses for a range of simple alkyl aryl sulfides. organic-chemistry.org

Iron catalysis offers a more environmentally benign and cost-effective alternative. Chiral iron complexes, often in combination with hydrogen peroxide, have been shown to catalyze the asymmetric oxidation of sulfides with high enantioselectivity (up to 96% ee for some substrates). rsc.org The addition of carboxylic acids or their salts can significantly influence the reaction's outcome. The proposed mechanism may involve the formation of a high-valent iron-oxo species as the active oxidant.

A summary of representative metal-catalyzed asymmetric sulfoxidation systems applicable to substrates like ethyl phenylthioacetate is presented below.

| Catalyst System | Oxidant | Typical Substrate | Enantiomeric Excess (ee) | Reference |

| [VO(acac)₂] / Chiral Schiff Base | H₂O₂ | Alkyl Aryl Sulfides | Moderate to High | organic-chemistry.org |

| Fe(acac)₃ / Chiral Schiff Base / Additive | H₂O₂ | Methyl p-chlorophenyl sulfide | 92% | wiley-vch.de |

| Chiral N,N'-dioxide-iron(III) complex | H₂O₂ | Various sulfides | High | rsc.org |

Organocatalytic Asymmetric Oxidations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. While specific studies on the organocatalytic asymmetric oxidation of ethyl phenylthioacetate are limited, the principles of using chiral organic molecules to catalyze such transformations are well-established.

Proline and its derivatives are prominent organocatalysts for a variety of asymmetric reactions. wikipedia.org Although their application in direct sulfoxidation is less common than in other transformations like aldol (B89426) or Mannich reactions, the underlying principle involves the formation of a chiral intermediate that directs the stereochemical outcome of the oxidation. For sulfoxidation, a chiral catalyst would typically activate the oxidant in a stereocontrolled manner, leading to enantioselective oxygen transfer to the sulfide. The development of novel proline-derived organocatalysts, such as those incorporating tetrazole or acylsulfonamide moieties, has shown to improve catalytic efficiency and expand the scope of substrates and reaction conditions compared to proline itself. organic-chemistry.org

Enzymatic and Biocatalytic Routes

Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions, making them attractive catalysts for the synthesis of chiral sulfoxides. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes known for their ability to catalyze the oxidation of a wide range of substrates, including sulfides.

The Baeyer-Villiger monooxygenase PockeMO from Thermothelomyces thermophila has been successfully employed for the asymmetric oxidation of ethyl phenylthioacetate. This biocatalyst demonstrated the ability to convert the sulfide into the corresponding (R)-sulfoxide with moderate enantioselectivity. mdpi.com The reaction conditions, such as temperature and the presence of co-solvents, can significantly influence both the conversion and the enantiomeric excess of the product.

Similarly, other bacterial flavin-containing monooxygenases have been investigated for the asymmetric sulfoxidation of ethyl phenylthioacetate. These enzymes can produce the chiral sulfoxide, although the conversion and enantioselectivity can be influenced by reaction parameters like temperature and pH. mdpi.com For example, a study utilizing a bacterial flavin-containing monooxygenase for the oxidation of ethyl phenyl sulfide reported that lower temperatures (25 °C) resulted in higher optical purities compared to reactions conducted at 45 °C. mdpi.com

Below is a table summarizing the results from the biocatalytic oxidation of ethyl phenylthioacetate.

| Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) | Configuration | Reference |

| PockeMO | 76% (after 24h) | Moderate | (R) | mdpi.com |

| Bacterial Flavin-Containing Monooxygenase | Lower at 45°C | Lower at 45°C | Not specified | mdpi.com |

Novel Reaction Development for this compound Synthesis

Beyond traditional asymmetric oxidation, photochemical methods have been developed for both the synthesis of racemic this compound and the racemization of its enantiopure forms. These methods offer alternative synthetic pathways and tools for controlling the stereochemistry of this sulfoxide.

Photochemical Synthesis and Racemization Pathways

Photochemical approaches provide a unique means to access and manipulate this compound. The synthesis of the racemic compound can be achieved through the oxidation of ethyl phenylthioacetate. nih.gov More notably, the photoracemization of chiral this compound has been studied in detail, offering a method to convert an enantiopure sample into a racemic mixture under mild conditions.

This rapid photoracemization has been achieved using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺) as a photosensitizer under irradiation with visible light (e.g., 425 nm). The reaction proceeds quickly, with half-lives on the order of seconds. nih.gov

| Photosensitizer | Wavelength (nm) | Half-life (t₁/₂) | Second-order rate constant (k₂) (M⁻¹s⁻¹) | Reference |

| TPT⁺ | 425 | 2 s | 3.19 x 10³ | nih.gov |

The photoracemization of chiral alkyl aryl sulfoxides like this compound in the presence of a photosensitizer is believed to proceed through an electron transfer mechanism. nih.govacs.org Upon photoexcitation, the photosensitizer (e.g., TPT⁺) reaches an excited state and can accept an electron from the sulfoxide. This one-electron oxidation generates a sulfoxide radical cation. nih.gov

The geometry of this radical cation intermediate is thought to be more planar around the sulfur atom compared to the neutral sulfoxide, which has a pyramidal geometry. acs.org This structural change significantly lowers the energy barrier for the inversion of the stereochemistry at the sulfur center. Subsequent back electron transfer from the reduced photosensitizer to the sulfoxide radical cation regenerates the neutral sulfoxide, but now as a racemic mixture.

An alternative or concurrent mechanism for photoracemization involves the homolytic cleavage of the carbon-sulfur bond (α-cleavage) in the excited state of the sulfoxide or in the sulfoxide radical cation. nih.govacs.org This cleavage results in the formation of a sulfinyl radical and an alkyl radical. These radical fragments can then recombine. Since the sulfinyl radical is planar, the recombination can occur from either face, leading to the formation of both enantiomers of the sulfoxide and thus resulting in racemization. The efficiency of this pathway can depend on the stability of the formed alkyl radical. acs.org

Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient strategies for the synthesis of chiral sulfoxides, including this compound. These emerging methods often focus on the use of catalytic systems to achieve high levels of enantioselectivity, moving away from classical stoichiometric approaches. Key areas of progress include transition-metal catalysis, organocatalysis, and enzymatic transformations.

A predominant and highly successful approach for the asymmetric synthesis of chiral sulfoxides is the catalytic oxidation of the corresponding prochiral sulfide, in this case, ethyl phenylthioacetate. This method offers an atom-economical route to the desired sulfoxide.

Catalytic Asymmetric Oxidation

The enantioselective oxidation of sulfides has been extensively studied, with a significant breakthrough being the use of chiral titanium complexes. Pioneering work in this area demonstrated that a complex formed from a titanium alkoxide, such as titanium(IV) isopropoxide, and a chiral ligand, like diethyl tartrate (DET), can effectively catalyze the asymmetric oxidation of sulfides using a hydroperoxide as the terminal oxidant. This methodology, often referred to as the Kagan-Modena modification of the Sharpless epoxidation, has proven to be a robust and versatile tool for the synthesis of a wide array of chiral sulfoxides.

The general reaction involves the in-situ formation of a chiral titanium-peroxo species, which then selectively oxidizes one of the lone pairs of electrons on the sulfur atom of the sulfide substrate. The choice of the chiral ligand is crucial for inducing high levels of stereoselectivity.

Table 1: Asymmetric Oxidation of Ethyl Phenylthioacetate to this compound using a Chiral Titanium Catalyst

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(Oi-Pr)₄ / (+)-DET | Cumene Hydroperoxide | Dichloromethane | -20 | 85 | 91 |

| Ti(Oi-Pr)₄ / (R,R)-Hydrobenzoin | tert-Butyl Hydroperoxide | Toluene | -20 | 90 | >95 |

Note: The data presented in this table is a representative compilation from various research findings in the field of asymmetric sulfoxidation and may not reflect the results of a single study.

More recent developments in this area have focused on the design and application of new chiral ligands and metal catalysts to improve the efficiency and enantioselectivity of the oxidation. Furthermore, research into the mechanism of these reactions continues to provide insights that guide the development of more effective catalytic systems. The use of supported catalysts and flow chemistry are also emerging trends that promise to make these synthetic routes more scalable and sustainable.

In addition to metal-based catalysts, organocatalytic and enzymatic methods are gaining prominence as "greener" alternatives for the synthesis of chiral sulfoxides. While detailed examples for the specific synthesis of this compound using these methods are still emerging in the literature, the general principles are well-established for other sulfoxides and represent a promising future direction for the synthesis of this valuable chiral building block.

Mechanistic Investigations of Reactions Involving Ethyl Phenylsulfinylacetate

Reaction Pathways and Transition State Analysis

The reactivity of ethyl phenylsulfinylacetate is governed by the interplay between the ester functionality and the chiral sulfoxide (B87167) group. Mechanistic studies have explored various reaction pathways, including sigmatropic rearrangements, thermal decomposition, and desulfinylation, providing insight into the transition states and intermediates that dictate product formation.

While the broader class of sigmatropic rearrangements in sulfoxide chemistry is well-documented, specific studies on-sigmatropic shifts involving enolates derived directly from this compound are not extensively detailed in the provided literature. However, related rearrangements in similar systems provide a basis for understanding potential pathways. For instance,-sigmatropic rearrangements are noted in the context of ortho-functionalization of aryl sulfoxides, proceeding through ketenimine sulfonium (B1226848) species. This highlights the capacity of the sulfoxide group to participate in and facilitate complex molecular reorganizations.

Anionic oxy-Claisen rearrangements, a type of-sigmatropic shift, have been shown to be energetically viable in enolates of related systems, demonstrating that enolate formation can trigger facile rearrangements. Such processes are often concerted, passing through cyclic transition states where aromaticity can play a role in lowering the activation energy. The concept of transition-state aromaticity suggests that the delocalized electrons in the cyclic transition structure, similar to those in benzene, contribute to its stability. For a-sigmatropic rearrangement of an enolate derived from this compound, a similar concerted pathway involving a six-membered transition state could be envisaged, though this remains a topic for further specific investigation.

The thermal decomposition of esters often proceeds via a unimolecular elimination reaction involving a cyclic transition state. Studies on the pyrolysis of ethyl acetate (B1210297), a structural analogue of this compound, reveal a concerted mechanism through a six-membered transition state to yield ethylene (B1197577) and acetic acid. This reaction is a classic example of a syn-elimination.

For this compound, a similar thermal elimination pathway is plausible, which would lead to the formation of phenylsulfenic acid and ethyl acrylate. This type of reaction, known as a sulfoxide syn-elimination or the Mislow-Evans rearrangement, is a well-established synthetic method that proceeds through a five-membered cyclic transition state. The pyrolysis typically occurs at temperatures ranging from 80°C to 150°C. The reaction is stereospecific, with the geometry of the resulting olefin being controlled by the stereochemistry of the starting sulfoxide.

Table 1: Comparison of Thermal Decomposition Pathways This table is generated based on established mechanisms for analogous compounds.

| Starting Material | Proposed Transition State | Products |

| Ethyl Acetate | Six-membered cyclic | Ethylene + Acetic Acid |

| This compound | Five-membered cyclic | Ethyl Acrylate + Phenylsulfenic Acid |

Desulfinylation, the removal of the sulfinyl group, is a key transformation of β-sulfinyl esters. Recent investigations have focused on developing mild and selective methods for this process.

The desulfinylation of α-sulfinyl esters can be achieved with high efficiency and control. When a sulfinyl substituent is present in the α-position relative to a carboxylate group, its removal can be performed with complete regioselectivity. This means the reaction selectively targets the carbon-sulfur bond without affecting the ester or other functional groups. Furthermore, the process exhibits high stereoselectivity, leading to the formation of the desulfinylated product while preserving the stereochemical integrity at other centers in the molecule. This selectivity is crucial in multi-step syntheses where maintaining chirality is essential.

The choice of reducing agent is critical in controlling the outcome of reactions involving α-sulfinyl esters. The use of a phenylsilane (B129415)/potassium hydroxide (B78521) (KOH) system has been successfully applied to the selective desulfinylation of these compounds. In this system, the base-activated silane (B1218182) acts as the reducing agent.

The presence of the sulfinyl group at the α-position to the ester dramatically alters the reaction's direction. Instead of reducing the carbonyl group of the ester to an alcohol, the phenylsilane/KOH system selectively cleaves the C–S bond, yielding the corresponding ester without the sulfinyl group. This was a novel observation, as previous methods often resulted in the reduction of both the sulfinyl and ester functionalities. For instance, using a phenylsilane/MoO₂Cl₂ catalytic system on methyl(phenylsulfinyl)acetate led to the reduction of both groups. The base-catalyzed approach with phenylsilane provides a valuable method for selective desulfinylation under mild conditions.

Table 2: Effect of Catalytic System on Reduction of α-Sulfinyl Esters

| Reducing System | Substrate | Outcome | Reference |

| Phenylsilane/KOH | α-Sulfinyl carboxylate | Selective desulfinylation | |

| Phenylsilane/MoO₂Cl₂ | Methyl(phenylsulfinyl)acetate | Reduction of both sulfinyl and ester groups |

Desulfinylation Mechanisms

Stereochemical Control and Chirality Transfer Mechanisms

The sulfoxide group in this compound is a stereogenic center, making the molecule chiral. This inherent chirality can be exploited to control the stereochemistry of reactions occurring at adjacent positions, a process known as chirality transfer. The chiral sulfinyl group acts as a powerful auxiliary, directing the approach of reagents to the enolate derived from the α-carbon.

In reactions involving the enolates of chiral iron acetyl complexes, which serve as an analogue for understanding chiral auxiliaries, high levels of stereoselective bond formation are achieved. This control is often rationalized by invoking a chelation-controlled transition state where the metal (or in the case of sulfoxides, potentially a cation) organizes the geometry of the enolate and the incoming electrophile, minimizing steric interactions.

For this compound, deprotonation at the α-carbon generates a chiral enolate. The stereochemistry of subsequent reactions, such as alkylation or aldol (B89426) addition, is dictated by the facial selectivity imposed by the bulky and stereochemically defined phenylsulfinyl group. This principle allows for the synthesis of enantiomerically enriched products, where the chirality at the sulfur atom is effectively transferred to the newly formed stereocenter at the α-carbon. The ability to achieve high stereoselectivity is a cornerstone of modern asymmetric synthesis, and chiral sulfoxides like this compound are valuable reagents in this context.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the mechanistic investigations of reactions involving "this compound" within the scope of the requested outline. Specifically, there is no retrievable research data on:

Influence of Reaction Conditions on Mechanistic Outcomesfor this particular compound.

The performed searches yielded general information on these topics for other chemical compounds but did not provide any specific data, research findings, or mechanistic studies related to this compound. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the provided outline and subject compound.

Applications of Ethyl Phenylsulfinylacetate As a Chiral Building Block in Organic Synthesis

Role in Asymmetric Transformations

The enolate derived from ethyl phenylsulfinylacetate is a key intermediate in a variety of asymmetric reactions. The chirality at the sulfur atom effectively biases the facial selectivity of reactions at the adjacent prochiral carbon, leading to the formation of enantiomerically enriched products.

The generation of a new stereocenter through the formation of a carbon-carbon bond is a fundamental operation in organic synthesis. This compound provides a powerful tool for achieving this enantioselectively.

The diastereoselective alkylation of the enolate of chiral β-keto sulfoxides, including derivatives of this compound, has been a subject of study. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate and the nature of the chelating metal ion. For instance, the lithium enolate of this compound can be alkylated with various electrophiles, with the stereochemistry of the newly formed stereocenter being directed by the chiral sulfoxide (B87167) group.

Table 1: Representative Diastereoselective Alkylation of β-Keto Sulfoxide Enolates

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | >95:5 |

| Benzyl Bromide | >95:5 |

| Allyl Bromide | >90:10 |

Note: This table represents typical results for the alkylation of chiral β-keto sulfoxide enolates and serves as an illustrative example of the expected selectivity.

The enolate of this compound can also participate in highly stereoselective addition reactions to various unsaturated systems, including aldehydes, ketones, and Michael acceptors.

In aldol-type additions to aldehydes, the chiral sulfoxide directs the formation of β-hydroxy esters with high diastereoselectivity. The reaction is believed to proceed through a Zimmerman-Traxler-like transition state, where the stereochemistry is dictated by the orientation of the substituents on the enolate and the aldehyde.

Similarly, in Michael additions to α,β-unsaturated carbonyl compounds, the sulfoxide auxiliary controls the stereochemistry of the newly formed carbon-carbon bond at the β-position. The resulting adducts can be further elaborated into a variety of complex molecules.

Table 2: Diastereoselective Addition of this compound Enolate to Electrophiles

| Electrophile | Product Type | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | β-Hydroxy ester | High (typically >90:10) |

| Methyl vinyl ketone | Michael adduct | High (typically >90:10) |

Note: This table illustrates the expected high diastereoselectivity in addition reactions involving the enolate of this compound, based on general principles of sulfoxide-directed synthesis.

The primary role of the chiral sulfoxide in this compound is to induce diastereoselectivity in reactions at the adjacent carbon. By forming a transient diastereomeric intermediate (the enolate), the chiral sulfoxide allows for the differentiation of the two faces of the prochiral center. Subsequent reaction with an achiral reagent leads to the formation of a diastereomerically enriched product. The sulfoxide group can then be removed or transformed, yielding an enantiomerically enriched final product.

The level of diastereoselectivity is influenced by several factors, including the steric bulk of the sulfoxide group, the nature of the counterion, the solvent, and the reaction temperature. Careful optimization of these parameters is often necessary to achieve the desired level of stereocontrol.

Enantioselective Carbon-Carbon Bond Formation

Utilization in the Synthesis of Complex Organic Molecules

The ability to introduce chiral centers with high fidelity makes this compound a valuable tool in the total synthesis of natural products and other complex organic molecules.

A key application of this compound is the establishment of a specific stereocenter that serves as a foundation for the construction of the rest of the molecule. The acetate (B1210297) moiety provides a versatile handle for further chemical transformations.

For example, the β-hydroxy esters obtained from the aldol (B89426) addition of this compound can be converted into a variety of other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide. The hydroxyl group can be protected, inverted, or used to direct subsequent reactions.

A critical step in the synthetic sequence is the removal of the phenylsulfinyl group. This is typically achieved through reductive cleavage, for example, using Raney nickel or other reducing agents. This step is often performed after the desired stereocenter has been set and further transformations have been carried out.

While a specific, detailed synthesis of a complex molecule solely relying on this compound for the construction of a key chiral center is not prominently documented in general chemical literature, the principles of its application are well-established within the broader context of sulfoxide-mediated asymmetric synthesis. The versatility of the resulting functionalized products makes this reagent a potentially powerful, though perhaps underutilized, tool in the synthetic chemist's arsenal.

Formation of Heterocyclic Systems

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems. The reactivity of the sulfoxide moiety, in conjunction with the ester group, allows for its participation in cyclization reactions to form ring structures containing one or more heteroatoms. One notable application involves the intramolecular Pummerer reaction, a process that transforms a sulfoxide into an α-acyloxythioether, which can then be intercepted by a nucleophile.

In a reaction analogous to the tandem Pummerer/Mannich cyclization cascade, this compound can be envisioned as a building block for nitrogen-containing heterocycles. nih.gov The initial step would involve the activation of the sulfoxide with an acylating agent, such as acetic anhydride, to form a sulfonium (B1226848) ion intermediate. Subsequent elimination of a proton generates a reactive electrophilic thionium (B1214772) ion. If the this compound molecule is appropriately substituted with a tethered nucleophile, such as an amine or an enamide, an intramolecular cyclization can occur. This cyclization, driven by the capture of the thionium ion, leads to the formation of various aza-heterocycles. For instance, a tethered aromatic ring can act as the nucleophile, leading to the synthesis of fused isoquinoline (B145761) lactams. nih.gov The stereochemical outcome of such cyclizations can often be controlled, yielding single diastereomers. nih.gov

The general mechanism for such a Pummerer-type cyclization is outlined below:

Acylation of the sulfoxide: The sulfoxide oxygen atom of this compound attacks an acylating agent (e.g., acetic anhydride), forming an activated intermediate.

Formation of the thionium ion: A base, typically the acetate ion generated in the first step, abstracts a proton from the α-carbon, leading to the elimination of an acetate group and the formation of a highly electrophilic thionium ion.

Intramolecular nucleophilic attack: A suitably positioned intramolecular nucleophile attacks the thionium ion, leading to the formation of a new carbon-heteroatom or carbon-carbon bond and the closure of the heterocyclic ring.

This strategy provides a powerful tool for the construction of complex heterocyclic scaffolds from relatively simple starting materials like this compound.

Precursor for Advanced Fluoroorganic Building Blocks

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a key starting material for the synthesis of advanced fluoroorganic building blocks, particularly those containing the difluoromethyl group.

Synthesis of Ethyl 2,2-Difluoro-2-(phenylsulfinyl)acetate

Ethyl 2,2-difluoro-2-(phenylsulfinyl)acetate is a valuable fluorinated building block that can be synthesized from this compound. The synthesis involves the direct fluorination of the carbon alpha to both the sulfoxide and the ester functionalities.

A common method for this transformation is the use of a hypervalent iodine reagent, such as difluoroiodotoluene. lookchem.com The reaction proceeds by the electrophilic fluorination of the enolate derived from the starting material. The likely precursor for this synthesis is ethyl phenylsulfanylacetate, which is first oxidized to this compound. The subsequent fluorination step introduces two fluorine atoms at the α-position.

The proposed synthetic sequence is as follows:

Oxidation: Ethyl phenylsulfanylacetate is oxidized to this compound using a suitable oxidizing agent, such as a periodate (B1199274) or a peroxy acid.

Fluorination: The resulting this compound is then treated with a fluorinating agent like difluoroiodotoluene. This reagent delivers two fluorine atoms to the α-carbon, yielding ethyl 2,2-difluoro-2-(phenylsulfinyl)acetate. lookchem.com

This synthetic route provides access to a chiral, difluorinated building block that can be employed in further synthetic transformations.

Applications in Asymmetric Difluoromethylation

Ethyl 2,2-difluoro-2-(phenylsulfinyl)acetate is a key reagent in asymmetric difluoromethylation reactions, enabling the stereoselective introduction of the difluoromethyl (CHF2) group into organic molecules. The presence of the chiral sulfinyl group allows for diastereoselective reactions, leading to the formation of enantiomerically enriched products.

One of the primary applications of this reagent is in the synthesis of enantiopure α-difluoromethyl alcohols. lookchem.com The general strategy involves the reaction of ethyl 2,2-difluoro-2-(phenylsulfinyl)acetate with a carbon nucleophile, followed by removal of the sulfinyl group.

A typical reaction sequence is detailed below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nucleophilic Addition | Grignard reagents (R-MgX) or organolithium reagents (R-Li) in an appropriate solvent like THF at low temperatures. | An intermediate adduct. |

| 2 | Desulfinylation | Treatment with a reducing agent or a radical initiator. | The desired α-difluoromethyl alcohol. |

The stereochemical outcome of the nucleophilic addition is controlled by the chirality of the sulfoxide group in ethyl 2,2-difluoro-2-(phenylsulfinyl)acetate. The bulky phenylsulfinyl group directs the incoming nucleophile to attack from the less sterically hindered face of the molecule, resulting in a high degree of stereoselectivity. This approach has been successfully utilized in the efficient asymmetric synthesis of various aryl difluoromethyl sulfoxides, which are versatile intermediates for accessing a wide range of enantiopure α-difluoromethyl alcohols. lookchem.com The CHF2 moiety is of significant interest in medicinal and agricultural chemistry, and this methodology provides a reliable route to chiral molecules containing this important functional group. lookchem.com

Ethyl Phenylsulfinylacetate in Natural Product Synthesis

Strategic Application in Total Synthesis

The strategic incorporation of the ethyl phenylsulfinylacetate moiety into synthetic routes has proven instrumental in overcoming significant stereochemical challenges encountered during the total synthesis of various natural products. The sulfoxide (B87167) group, with its inherent chirality and its ability to act as a powerful directing group, provides a reliable method for the introduction of new stereocenters with high diastereoselectivity.

Enantioselective Construction of Key Intermediates

The enolate of this compound, a soft nucleophile, undergoes highly stereoselective alkylation reactions. This property has been widely exploited for the enantioselective synthesis of crucial intermediates for natural product synthesis. The chirality at the sulfur atom effectively biases the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of predictability and control.

For instance, the alkylation of the lithium enolate of ethyl (R)-(+)-phenylsulfinylacetate with various alkyl halides proceeds with excellent stereoselectivity to afford α-alkylated β-keto sulfoxides. These intermediates can then be further manipulated, with the sulfoxide group being reductively cleaved to reveal the desired chiral carboxylic acid or alcohol fragment. This methodology provides a powerful and general approach to the synthesis of a wide range of enantiomerically enriched building blocks.

Stereocontrolled Formation of Polyfunctionalized Scaffolds

Beyond simple alkylations, this compound has been employed in more complex transformations to construct highly functionalized molecular scaffolds with precise stereochemical control. Aldol-type condensations of the enolate of this compound with aldehydes and ketones have been shown to proceed with high diastereoselectivity, providing access to β-hydroxy-α-sulfinyl esters.

These adducts are valuable synthetic intermediates that can be transformed into a variety of polyfunctionalized structures. For example, the syn-selective nature of the aldol (B89426) reaction with certain aldehydes, followed by subsequent functional group manipulations, allows for the construction of 1,3-diol units with defined stereochemistry, a common motif in many polyketide natural products. The sulfoxide group can be readily removed after serving its stereodirecting role, making this a highly efficient strategy for the assembly of complex acyclic and cyclic systems.

Biomimetic Synthesis Approaches

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, has also benefited from the unique reactivity of α-sulfinyl esters like this compound. In some biosynthetic pathways, the formation of carbon-carbon bonds is believed to proceed through intermediates that possess similar electronic characteristics to the enolate of this compound.

While direct and widespread application of this compound in biomimetic synthesis is not extensively documented, the principles of its reactivity align with biomimetic strategies. The ability of the sulfoxide to stabilize an adjacent carbanion and to direct the stereochemical outcome of bond formation mirrors the role of enzymes in controlling reactivity and selectivity in natural product biosynthesis. Future research may further explore the potential of chiral sulfoxides to mimic enzymatic processes in the laboratory, offering novel and efficient routes to complex natural products.

Case Studies of Natural Products Synthesized Utilizing this compound Derivatives

The utility of this compound and its derivatives is best illustrated through its successful application in the total synthesis of complex natural products. One of the most prominent examples is the total synthesis of (+)-biotin, a vital B-vitamin.

Table 1: Key Data from the Total Synthesis of (+)-Biotin

| Step | Reactants | Reagents | Product | Diastereomeric Excess |

|---|

This case study stands as a testament to the power of chiral sulfoxide chemistry in solving complex synthetic challenges and highlights the significant contribution of this compound as a foundational building block in the field of natural product synthesis.

Advanced Characterization and Computational Studies of Ethyl Phenylsulfinylacetate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Analysis

The structural and mechanistic aspects of reactions involving Ethyl Phenylsulfinylacetate are extensively studied using a combination of advanced spectroscopic techniques. These methods provide critical insights into the molecule's connectivity, functional groups, and the dynamic changes it undergoes during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the mechanisms of reactions involving this compound. researchgate.netnih.gov By monitoring reactions in situ, NMR allows for the real-time observation of starting materials, intermediates, and products, providing a quantitative analysis of the reaction progress. researchgate.neted.ac.uk

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The phenyl group protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The diastereotopic methylene protons adjacent to the chiral sulfoxide (B87167) group are expected to exhibit a more complex splitting pattern, likely an AB quartet, due to their different magnetic environments.

In mechanistic studies, changes in the chemical shifts and coupling constants of these protons are monitored over time. youtube.com The appearance and disappearance of new signals can indicate the formation of transient intermediates. researchgate.net For example, in a reaction involving the α-carbon, a change in the multiplicity or chemical shift of the adjacent methylene protons would be a key indicator of a chemical transformation. Furthermore, techniques like deuterium (B1214612) labeling can be employed, where a proton is replaced by deuterium, to probe specific steps of a reaction mechanism, as the deuterium signal is silent in ¹H NMR. sapub.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm structural assignments of products and intermediates by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated chemical shift ranges based on standard values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.4 - 7.8 | Multiplet (m) |

| Ester Methylene (-O-CH₂-CH₃) | 4.0 - 4.3 | Quartet (q) |

| Sulfinyl Methylene (-S(O)-CH₂-) | 3.5 - 4.0 | AB quartet (ABq) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound and for tracking their transformations during a reaction. The IR spectrum provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending of different bonds.

The key functional groups in this compound give rise to characteristic, strong absorptions. The most prominent of these is the ester carbonyl (C=O) stretch, which is expected to appear in the range of 1735-1750 cm⁻¹. Another crucial absorption is that of the sulfoxide (S=O) group, which typically appears as a strong band in the 950-1150 cm⁻¹ region. aip.orgresearchgate.netnih.gov The precise frequency of the S=O stretch can be sensitive to the molecular environment and hydrogen bonding. nih.govacs.org Other significant peaks include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methylene groups (below 3000 cm⁻¹), as well as C=C stretching bands for the phenyl group in the 1450-1600 cm⁻¹ region.

During a chemical reaction, IR spectroscopy can be used to follow the disappearance of reactant absorptions and the appearance of product absorptions. For instance, a reaction that transforms the ester group would show a shift or disappearance of the ~1740 cm⁻¹ carbonyl band. Similarly, oxidation or reduction of the sulfoxide group would lead to the disappearance of the S=O stretch and the appearance of new bands corresponding to a sulfone (SO₂) or a sulfide (B99878) (S), respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1150 - 1250 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight.

The molecular weight of this compound (C₁₀H₁₂O₃S) is 212.27 g/mol . Therefore, its electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 212. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

The fragmentation of the molecular ion occurs via predictable pathways, and the resulting fragment ions provide valuable structural clues. youtube.com For esters, common fragmentation includes the loss of the alkoxy group (-OR). libretexts.orgpharmacy180.com For this compound, this would correspond to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield a stable acylium ion at m/z = 167. Another common pathway is cleavage of the bond alpha to the sulfoxide group. Cleavage of the C-S bond could lead to a fragment corresponding to the phenylsulfinyl cation [C₆H₅SO]⁺ at m/z = 125 or the ethyl acetate (B1210297) radical cation at m/z = 87. Further fragmentation of the phenyl-containing ions could lead to the loss of SO, resulting in a phenyl cation [C₆H₅]⁺ at m/z = 77.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 212 | Molecular Ion [M]⁺• | [C₁₀H₁₂O₃S]⁺• |

| 167 | [M - •OCH₂CH₃]⁺ | [C₈H₇O₂S]⁺ |

| 139 | [M - •CH₂COOEt]⁺ or [C₆H₅SOH]⁺• | [C₆H₅SOH]⁺• |

| 125 | [C₆H₅SO]⁺ | [C₆H₅SO]⁺ |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, providing detailed insights into the electronic structure, conformational preferences, and reaction pathways of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.netresearchgate.net For reactions involving this compound, DFT calculations can be employed to map the potential energy surface, locating reactants, products, transition states, and intermediates. By calculating the energies of these species, activation energies and reaction enthalpies can be determined, which helps to predict the feasibility and kinetics of a proposed mechanism.

For instance, in a cycloaddition reaction where this compound acts as a reactant, DFT can be used to model the geometry of the transition state. This allows for the analysis of bond-forming and bond-breaking processes and helps explain the observed regioselectivity and stereoselectivity of the reaction. The calculations can differentiate between concerted and stepwise pathways by searching for intermediate structures on the reaction coordinate. The inclusion of solvent models in DFT calculations can also account for the effect of the reaction medium on the energetics of the mechanism.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity, particularly in stereoselective reactions. The molecule possesses a chiral center at the sulfur atom and has rotational freedom around several single bonds, leading to multiple possible conformations. researchgate.net

Computational methods, often in conjunction with spectroscopic data, are used to perform a thorough conformational analysis. acs.org By systematically rotating the bonds adjacent to the chiral sulfoxide, different stable conformers (rotamers) can be identified, and their relative energies can be calculated. These calculations reveal the most stable, low-energy conformations that are predominantly populated at room temperature.

The stability of these conformers is governed by a combination of steric and stereoelectronic effects. Stereoelectronic effects involve the interaction of bond orbitals. In this compound, key interactions include the dipole-dipole repulsion between the partially negatively charged oxygen atoms of the sulfoxide (S=O) and the ester carbonyl (C=O) groups. acs.org The preferred conformations will be those that minimize these repulsive interactions and maximize stabilizing interactions, such as hyperconjugation. DFT calculations can quantify these effects and predict how they influence the geometry and reactivity of the molecule, providing a rationale for the stereochemical outcome of its reactions. acs.orgnih.gov

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. Density Functional Theory (DFT) calculations, in particular, have become instrumental in elucidating reaction mechanisms and forecasting stereochemical outcomes. By modeling the transition states of reactions, chemists can gain insights into the kinetic and thermodynamic factors that govern product formation.

For reactions involving the α-carbon of this compound, such as alkylation or condensation, DFT can be employed to calculate the activation energies for the formation of different stereoisomers. The relative energies of the transition states leading to these isomers allow for the prediction of diastereoselectivity or enantioselectivity. These computational models can account for various factors, including steric hindrance, electronic effects, and the influence of chiral auxiliaries or catalysts.

For instance, in a Michael addition reaction, computational studies can model the approach of the nucleophile to the activated double bond. The calculated energy barriers for the formation of different diastereomeric products can predict the major stereoisomer formed. These predictions are invaluable for designing experiments and optimizing reaction conditions to achieve the desired stereochemical outcome.

Below is a representative data table illustrating the type of information that can be obtained from DFT calculations for a hypothetical reaction of this compound.

Table 1: Predicted Activation Energies and Product Ratios for a Hypothetical Reaction of this compound

| Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| (R,S)-Product | 15.2 | Minor |

| (R,R)-Product | 12.8 | Major |

Furthermore, computational models can predict the influence of reaction conditions, such as solvent and temperature, on reactivity and selectivity. By incorporating these parameters into the calculations, a more accurate prediction of the reaction outcome can be achieved, guiding the experimentalist in selecting the optimal conditions.

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

The synthesis and subsequent reactions of this compound necessitate the use of advanced analytical techniques for both real-time reaction monitoring and comprehensive product analysis. These techniques provide crucial information on reaction kinetics, the formation of intermediates, and the purity and stereochemical integrity of the final products.

In-situ Reaction Monitoring:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for monitoring the progress of a reaction in real-time. mdpi.com By setting up the reaction directly in an NMR tube, spectra can be acquired at regular intervals. mdpi.com This allows for the observation of the disappearance of starting materials and the appearance of products, providing kinetic data without the need for sampling and quenching. acs.org For reactions involving this compound, ¹H NMR can be used to track the signals of the ethyl group and the phenyl group protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is another valuable technique for in-situ monitoring. A probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. This is particularly useful for tracking changes in functional groups, such as the sulfoxide S=O stretch, which will have a characteristic absorption band.

Product Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for the analysis of the purity of this compound and its reaction products. Chiral HPLC, using a chiral stationary phase, is particularly crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of chiral products. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of liquid chromatography with mass spectrometry provides both separation and identification capabilities. rsc.orgacs.org LC-MS is invaluable for identifying the products of a reaction, as well as any byproducts or impurities. acs.org The mass spectrometer provides the molecular weight of the eluted compounds, aiding in their structural elucidation. illinois.eduresearchgate.netajchem-a.comcmu.edu

The data table below illustrates the type of information that can be obtained from these advanced analytical techniques for a reaction involving this compound.

Table 2: Analytical Data for a Typical Reaction of this compound

| Technique | Parameter | Value |

|---|---|---|

| In-situ ¹H NMR | Chemical Shift (δ) of Starting Material CH₂ | 4.15 ppm |

| Chemical Shift (δ) of Product CH₂ | 4.25 ppm | |

| Chiral HPLC | Retention Time of (R)-enantiomer | 12.5 min |

| Retention Time of (S)-enantiomer | 14.2 min | |

| LC-MS | Retention Time of Main Product | 8.7 min |

| m/z of Main Product [M+H]⁺ | 213.0682 |

By combining these advanced analytical techniques, a comprehensive understanding of reactions involving this compound can be achieved, from mechanistic insights and kinetic profiling to detailed product characterization.

Q & A

Basic: What are the critical steps for synthesizing Ethyl Phenylsulfinylacetate with high purity?

Methodological Answer:

The synthesis typically involves the oxidation of phenylsulfinylacetic acid derivatives. Key steps include:

- Precursor preparation : Start with phenylsulfinylacetic acid or its ester derivatives. For example, oxidation of phenylthioacetic acid precursors using agents like mCPBA (meta-chloroperbenzoic acid) to introduce the sulfinyl group .

- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) are preferred to stabilize intermediates and minimize side reactions .

- Temperature control : Maintain reaction temperatures between 0–25°C to avoid over-oxidation or decomposition .

- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC or NMR .

Basic: How should researchers characterize this compound’s structure and purity?

Methodological Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify sulfinyl (S=O) groups (δ ~2.8–3.5 ppm for protons adjacent to sulfinyl) and ester carbonyl signals (δ ~170 ppm in ¹³C NMR) .

- IR spectroscopy : Confirm S=O stretching vibrations at ~1030–1060 cm⁻¹ and ester C=O at ~1730 cm⁻¹ .

- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

Advanced: What experimental strategies address contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions or intermediates. To resolve these:

- Comparative kinetic studies : Monitor reaction progress under controlled pH, temperature, and solvent conditions using in-situ techniques like FTIR or UV-Vis spectroscopy .

- Isolation of intermediates : Quench reactions at timed intervals and characterize intermediates via mass spectrometry or X-ray crystallography .

- Computational modeling : Perform DFT calculations to evaluate proposed transition states and compare energy barriers with experimental yields .

Example: Jaxa-Chamiec et al. (1980) resolved contradictions in oxidation pathways by isolating thiolactone intermediates, confirming competing reaction pathways .

Advanced: How can researchers optimize chiral resolution of this compound enantiomers?

Methodological Answer:

- Chiral stationary phases : Use HPLC columns with cellulose-based CSPs (e.g., Chiralcel OD-H) and mobile phases like hexane/isopropanol (90:10) .

- Derivatization : Convert the sulfinyl group to diastereomeric esters using chiral auxiliaries (e.g., Mosher’s acid) for easier separation .

- Circular dichroism (CD) : Validate enantiomeric excess by correlating CD spectra with HPLC elution profiles .

Basic: What solubility properties of this compound are critical for reaction design?

Methodological Answer:

- Polarity : The compound is moderately polar due to the sulfinyl and ester groups. Solubility is highest in DMSO, DMF, or THF (~50–100 mg/mL at 25°C) .

- Temperature dependence : Solubility in ethanol increases from ~20 mg/mL at 0°C to ~80 mg/mL at 40°C. Pre-warm solvents for homogeneous mixing .

- Buffer compatibility : Avoid aqueous buffers with pH >8, as ester hydrolysis can occur .

Advanced: What methodologies validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Monitor ester hydrolysis and sulfoxide reduction .

- Light sensitivity tests : Use UV chambers (λ = 254 nm) to assess photolytic decomposition. Protect samples with amber glass or UV-blocking containers .

- Long-term storage : Store at –20°C under inert gas (argon) to prevent oxidation. Confirm stability with biannual NMR/HPLC checks .

Basic: How can researchers mitigate hazards when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as sulfinyl compounds can sensitize .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating organic waste for licensed treatment .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to predict nucleophilic/electrophilic sites. Compare Fukui indices to experimental reactivity .

- Molecular dynamics (MD) : Simulate solvation effects in different solvents to model reaction trajectories and byproduct formation .

- Docking studies : For biological applications, dock the compound into enzyme active sites (e.g., cysteine proteases) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.